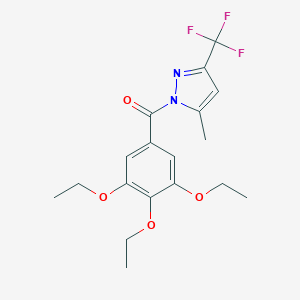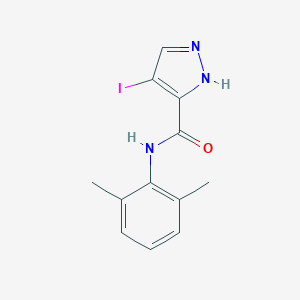
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Wirkmechanismus
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide works by blocking the activity of several key proteins involved in various biological processes. Specifically, it inhibits the activity of NF-κB, IKK, and GSK-3β. By blocking the activity of these proteins, this compound has been shown to have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of tumor cell growth, anti-inflammatory effects, and neuroprotective effects. In addition, it has been shown to have antioxidant effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it relatively easy to synthesize and administer. In addition, it has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use. For example, it may have off-target effects that could affect the interpretation of experimental results. In addition, its efficacy may vary depending on the specific cell or tissue type being studied.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide. One area of interest is the potential use of this compound in combination with other drugs or therapies. For example, it may be used in combination with chemotherapy to enhance the efficacy of cancer treatment. Another area of interest is the development of more specific inhibitors that target only one of the proteins affected by this compound. This could potentially reduce the risk of off-target effects and increase the specificity of the compound. Finally, further research is needed to fully understand the potential applications of this compound in various fields, including cancer research, immunology, and neurology.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 3-chloro-4-methylphenyl hydrazine with ethyl acetoacetate to form 3-chloro-4-methylphenyl pyrazolone. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential therapeutic applications in a variety of fields, including cancer research, immunology, and neurology. In cancer research, this compound has been shown to inhibit the growth of tumor cells by blocking the activity of a protein called NF-κB. This protein is known to play a key role in the development and progression of many types of cancer.
In immunology, this compound has been shown to have anti-inflammatory effects by blocking the activity of another protein called IKK. This protein is involved in the production of cytokines, which are molecules that play a key role in the immune response. By blocking the activity of IKK, this compound has the potential to be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
In neurology, this compound has been shown to have neuroprotective effects by blocking the activity of yet another protein called GSK-3β. This protein is involved in the development of Alzheimer's disease and other neurodegenerative disorders. By blocking the activity of GSK-3β, this compound has the potential to be used in the treatment of these disorders.
Eigenschaften
Molekularformel |
C13H14ClN3O |
|---|---|
Molekulargewicht |
263.72 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H14ClN3O/c1-3-17-8-10(7-15-17)13(18)16-11-5-4-9(2)12(14)6-11/h4-8H,3H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
OJZWQGHJBYILFP-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C=N1)C(=O)NC2=CC(=C(C=C2)C)Cl |
Kanonische SMILES |
CCN1C=C(C=N1)C(=O)NC2=CC(=C(C=C2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide](/img/structure/B213540.png)
![N-(4-chlorophenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213541.png)


![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B213551.png)
![ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213552.png)



![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)
![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)

